(2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride
Overview
Description
“(2S,3R)-2-Amino-3-hydroxybutanedioic acid hydrochloride” is a chemical compound with the CAS Number: 1848942-27-7 . It has a molecular weight of 185.56 . It is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2S,3R)-2-amino-3-hydroxysuccinic acid hydrochloride . The InChI code is 1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H/t1-,2+;/m0./s1 .Physical and Chemical Properties Analysis
“(2S,3R)-2-Amino-3-hydroxybutanedioic acid hydrochloride” is a powder with a molecular weight of 185.56 . It is stored at a temperature of 4°C .Scientific Research Applications
Potential Inhibitors of γ-Aminobutyric Acid Transporters
A study by Kowalczyk et al. (2013) synthesized derivatives of 4-hydroxybutanamide, including structures similar to (2S,3R)-2-amino-3-hydroxybutanamide hydrochloride, to evaluate their inhibitory effects on GABA transport proteins. These compounds showed promising in vitro results and were also assessed for their antinociceptive activity in various behavioral studies (Kowalczyk et al., 2013).
Antimicrobial Applications
Research conducted by Tlekhusezh et al. (1999) focused on the synthesis of 3-amino-4-hydroxybutanamides for the targeted synthesis of heterocyclic compounds with antimicrobial properties. This study highlights the potential use of compounds like this compound in creating structures with antimicrobial characteristics (Tlekhusezh et al., 1999).
Structural Analysis in Pharmaceutical Development
The work of Nakamura et al. (1976) involved X-ray structure determination of a component in bestatin, which is similar in structure to this compound. Such studies are crucial for understanding the stereochemistry of pharmaceutical compounds (Nakamura et al., 1976).
Role in Brain Chemistry
Miyamoto (1987) explored the resolution of 4-amino-3-hydroxybutanamide and its derivatives, investigating their incorporation into the brain. This research is indicative of the role such compounds can play in neuroscience and pharmacology (Miyamoto, 1987).
Cyclodepsipeptides Synthesis
Luesch et al. (2002) isolated beta-amino acid-containing cyclic depsipeptides from cyanobacteria, which included compounds structurally related to this compound. These findings are significant for the development of novel bioactive compounds (Luesch et al., 2002).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
L-Threoninamide hydrochloride, also known as (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride, L-threonine amide hydrochloride, or H-THR-NH2 HCL, is a derivative of the amino acid threonine . .
Mode of Action
It’s known that threonine derivatives can play roles in various biochemical processes, including protein synthesis and metabolic pathways .
Biochemical Pathways
L-Threoninamide hydrochloride may be involved in the metabolism of threonine, an essential amino acid. Threonine dehydratase, an enzyme that converts L-threonine to α-ketobutyrate and ammonia, is a key player in the biosynthesis of isoleucine . .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Threonine and its derivatives are known to play crucial roles in protein synthesis and other metabolic processes .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(7)3(5)4(6)8;/h2-3,7H,5H2,1H3,(H2,6,8);1H/t2-,3+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQCOMULTLYITH-MUWMCQJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186857 | |
Record name | (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33209-01-7 | |
Record name | Butanamide, 2-amino-3-hydroxy-, hydrochloride (1:1), (2S,3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33209-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033209017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R-(R*,S*))-2-Amino-3-hydroxybutyramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,S*)]-2-amino-3-hydroxybutyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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